molecular formula C10H8N2O3 B3218740 methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190312-00-5

methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B3218740
CAS No.: 1190312-00-5
M. Wt: 204.18 g/mol
InChI Key: GMDYFQFUCHAYQW-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190312-00-5) is a high-value chemical building block with the molecular formula C 10 H 8 N 2 O 3 and a molecular weight of 204.18 . This compound features a versatile 1H-pyrrolo[2,3-b]pyridine core scaffold, which is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling targeted interactions in biological systems . The distinct molecular architecture of this compound, presenting both a formyl group and a methyl ester on the azaindole core, makes it a highly versatile intermediate for structure-activity relationship (SAR) explorations. It is designed for the synthesis of novel derivatives targeting critical biological pathways. Research on analogous 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-b]pyridine structures has demonstrated their significant potential in drug discovery, particularly as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Acetyl-CoA Carboxylase 1 (ACC1) , both of which are promising targets in oncology research. The reactive aldehyde group is a crucial handle for further chemical modifications, allowing researchers to create diverse compound libraries for high-throughput screening and lead optimization. Key Applications & Research Value: • Anticancer Agent Development: Serves as a key precursor for designing potent enzyme inhibitors, including FGFR and ACC1 inhibitors, which are implicated in tumor proliferation and survival . • Medicinal Chemistry & SAR Studies: The functional groups enable efficient derivatization to explore chemical space and optimize drug-like properties such as potency and selectivity. • Biologically Active Core Scaffold: The pyrrolopyridine core is present in several biologically active alkaloids and investigated compounds, underlining its broad relevance in developing new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-12-9-8(7)6(5-13)2-3-11-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYFQFUCHAYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205942
Record name Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-00-5
Record name Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. For instance, starting from appropriate pyridine and pyrrole derivatives, the compound can be synthesized via condensation reactions followed by formylation and esterification steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to facilitate the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dimethylformamide .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolo[2,3-b]pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. For instance, compounds derived from this scaffold have demonstrated IC50 values in the nanomolar range against various FGFRs, indicating their potential as targeted cancer therapies .

Mechanism of Action
The mechanism involves the inhibition of FGFR signaling pathways, which are often aberrantly activated in cancers. By inhibiting these receptors, this compound derivatives can induce apoptosis in cancer cells and inhibit their proliferation and migration .

Organic Synthesis

Synthetic Intermediate
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, including nucleophilic additions and cyclization processes .

Case Study: Synthesis of Novel Derivatives
A notable case study involved the synthesis of novel pyrrolo[2,3-b]pyridine derivatives through the reaction of this compound with different amines and aldehydes. The resulting compounds were evaluated for their biological activities, showcasing the compound's utility in generating a library of bioactive molecules .

Kinase Inhibition

Targeting SGK-1 Kinase
Research has highlighted the potential of this compound as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various diseases including chronic renal disease and cardiovascular disorders. Compounds based on this structure have shown promise in modulating SGK-1 activity, providing a therapeutic avenue for conditions mediated by this kinase .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Anticancer ActivityInhibition of FGFR signaling pathwaysIC50 values as low as 7 nM against FGFRs
Organic SynthesisServes as an intermediate for synthesizing complex moleculesEnables formation of diverse pyrrolo derivatives
Kinase InhibitionPotential inhibitor of SGK-1 kinaseModulates activity linked to chronic diseases

Mechanism of Action

The mechanism of action of methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Purity (%) Key References
Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Target) 4-formyl, 3-methyl ester C₁₀H₈N₂O₃ 204.18 N/A -
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-bromo, 3-methyl ester C₉H₇BrN₂O₂ 255.07 96.62
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-fluoro, 3-methyl ester C₉H₇FN₂O₂ 194.16 95
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate 4-methyl, fused pyrano-pyrrolo system C₁₆H₁₇N₂O₃ 285.32 N/A
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 3-formyl, 4-methyl, 5-carboxylic acid C₁₀H₈N₂O₃ 204.18 N/A

Key Observations :

  • Substituent Reactivity : The target compound’s 4-formyl group contrasts with bromo (cross-coupling reactivity) or fluoro (electron-withdrawing effects) substituents in analogs.
  • Biological Activity : Ethyl 4-methyl derivatives exhibit antimicrobial activity against Candida sp. and E. coli , while bromo/fluoro analogs are likely intermediates for drug candidates.

Physicochemical Properties

  • Solubility : The formyl group in the target compound may increase polarity compared to bromo or methyl analogs, affecting solubility in organic solvents.
  • Stability : Bromo and fluoro derivatives are stable under standard storage (2–8°C, dark) , while formyl-containing compounds may require inert atmospheres to prevent oxidation.

Biological Activity

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O3_{3}
  • CAS Number : 1190312-00-5

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations showed that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • MCF-7 (breast cancer)
  • 4T1 (mouse breast cancer)

In particular, one study reported that modifications to the pyrrolo[2,3-b]pyridine scaffold led to improved inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. The compound demonstrated an IC50 value of 1900 nM against FGFR1, with further optimizations yielding compounds with IC50 values as low as 7 nM against FGFR1 .

The biological activity of this compound is attributed to its ability to inhibit FGFR signaling pathways. The inhibition of FGFRs can lead to decreased cell proliferation and migration in cancer cells. For example, treatment with optimized derivatives resulted in reduced expression of matrix metalloproteinase 9 (MMP9) and increased expression of tissue inhibitor of metalloproteinases 2 (TIMP2), indicating a mechanism that inhibits cancer cell invasion and migration .

Antimicrobial Activity

Additionally, derivatives of pyrrolo[2,3-b]pyridine have shown promising antimicrobial properties. For instance, certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics such as vancomycin .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material : The synthesis typically begins with commercially available pyrrolo[2,3-b]pyridine derivatives.
  • Formylation : The introduction of the formyl group is achieved through Vilsmeier-Haack reaction or similar methodologies.
  • Carboxylation : The carboxylate group is introduced via esterification reactions.

Case Study 1: Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives:

  • Objective : To assess the IC50 values against multiple cancer cell lines.
  • Results : Compound modifications led to enhanced FGFR inhibition and significant reductions in cell viability across tested lines.
CompoundCell LineIC50 (nM)
4hFGFR17
4hMDA-MB-231<10
4hMCF-7<10

Case Study 2: Mechanistic Insights

A mechanistic study focused on the effects of this compound on MMP9 and TIMP2 expression levels in treated cancer cells.

Treatment ConcentrationMMP9 ExpressionTIMP2 Expression
ControlHighLow
Low DoseModerateModerate
High DoseLowHigh

Q & A

Q. What are the standard synthetic routes for methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Bromination : Reacting 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) to introduce bromine at the 4-position.
  • Formylation : Using the Vilsmeier-Haack reagent (POCl₃ + DMF) to install the aldehyde group at the 3-position.
  • Esterification : Protecting the carboxylic acid group as a methyl ester via reaction with methanol under acidic or basic conditions. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., aldehyde proton at ~9.8 ppm, ester carbonyl at ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₀H₉N₂O₃: 205.06).
  • HPLC/LCMS : Assess purity (>95%) and detect side products (e.g., unreacted intermediates). Cross-referencing with databases like PubChem ensures consistency with reported data .

Q. What are the key functional groups influencing reactivity in this compound?

  • Aldehyde group : Participates in nucleophilic additions (e.g., forming Schiff bases with amines) or condensations (e.g., Knoevenagel reactions).
  • Methyl ester : Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling further derivatization.
  • Pyrrolopyridine core : The aromatic system facilitates π-π stacking interactions in biological targets. Reactivity studies should prioritize protecting the aldehyde during multi-step syntheses .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable routes.
  • Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures.
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions. ICReDD’s methodology demonstrates a 30–50% reduction in trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data for pyrrolopyridine derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in kinase inhibition).
  • Structural Profiling : Use X-ray crystallography or molecular docking to confirm binding modes, ruling out false positives from aggregation artifacts.
  • Batch Variability Testing : Assess purity (via HPLC) and stereochemical consistency (via chiral chromatography) across synthetic batches. For example, impurities in ester hydrolysis can lead to conflicting bioactivity reports .

Q. What strategies improve regioselectivity during functionalization of the pyrrolopyridine core?

  • Directing Groups : Temporarily install groups (e.g., sulfonamides) to steer electrophilic substitution to specific positions.
  • Metal Catalysis : Use Pd-catalyzed C-H activation to functionalize inert positions (e.g., 5- or 7-positions).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at electron-rich sites. Evidence from multi-step syntheses of related indenopyridines highlights the role of steric hindrance in regiocontrol .

Q. How to design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life based on degradation rates.
  • Stabilizers : Co-crystallization or lyophilization with excipients (e.g., cyclodextrins) can mitigate hydrolysis of the ester group. Stability data from methyl ester analogs suggest a shelf life of >6 months at -20°C in anhydrous DMSO .

Methodological Considerations

Q. What analytical techniques validate the absence of tautomeric forms in solution?

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., aldehyde proton) to detect tautomer equilibria.
  • IR Spectroscopy : Identify carbonyl stretching frequencies (e.g., ester C=O at ~1720 cm⁻¹ vs. tautomerized forms).
  • Computational pKa Prediction : Estimate protonation states using software like MarvinSuite to rule out tautomeric interference in biological assays .

Q. How to scale up synthesis without compromising yield or purity?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., bromination).
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., reagent stoichiometry, residence time) using software like MODDE.
  • In-line Monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress in real time. Pilot-scale studies on related compounds achieved 85% yield at 1 kg scale using flow systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
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methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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